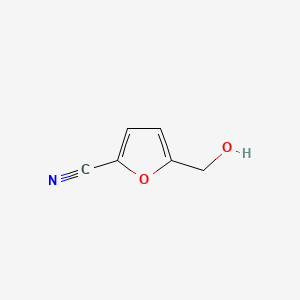

5-(Hydroxymethyl)furan-2-carbonitrile

CAS No.: 89149-70-2

Cat. No.: VC2342841

Molecular Formula: C6H5NO2

Molecular Weight: 123.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89149-70-2 |

|---|---|

| Molecular Formula | C6H5NO2 |

| Molecular Weight | 123.11 g/mol |

| IUPAC Name | 5-(hydroxymethyl)furan-2-carbonitrile |

| Standard InChI | InChI=1S/C6H5NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 |

| Standard InChI Key | XAOLIZQQNMUXQB-UHFFFAOYSA-N |

| SMILES | C1=C(OC(=C1)C#N)CO |

| Canonical SMILES | C1=C(OC(=C1)C#N)CO |

Introduction

Chemical Identity and Physical Properties

5-(Hydroxymethyl)furan-2-carbonitrile is an organic compound with a furan backbone containing both hydroxymethyl and nitrile functional groups. This section provides a comprehensive overview of its fundamental properties.

Basic Identification

| Property | Value |

|---|---|

| CAS Number | 89149-70-2 |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol |

| IUPAC Name | 5-(hydroxymethyl)furan-2-carbonitrile |

| InChI Key | XAOLIZQQNMUXQB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1)C#N)CO |

| European Community (EC) Number | 289-476-0 |

Source: PubChem and ChemSrc databases

Physical Properties

The compound possesses distinct physical characteristics that determine its behavior in various environments and applications.

| Property | Value |

|---|---|

| Density | 1.28 g/cm³ |

| Boiling Point | 261.7°C at 760 mmHg |

| Flash Point | 112.1°C |

| LogP | Values range from -0.0265 to 0.64358 |

| Appearance | Not specified in available literature |

Source: ChemSrc database and SIELC Technologies

Structural Features

5-(Hydroxymethyl)furan-2-carbonitrile contains a furan ring with a hydroxymethyl group at position 5 and a nitrile (cyano) group at position 2. This structural arrangement contributes to its chemical reactivity and applications. The compound is part of the furan derivatives family, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom and four carbon atoms .

Synthesis Methods

Several synthetic routes have been documented for obtaining 5-(Hydroxymethyl)furan-2-carbonitrile, with approaches varying based on starting materials and reaction conditions.

Classical Synthesis

A common method involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then dehydrated to produce the target compound. This process typically employs moderate reaction conditions and standard laboratory equipment.

Industrial Production

Industrial production often leverages the catalytic conversion of biomass-derived furfural. This approach is advantageous due to the renewable nature of the starting material and aligns with green chemistry principles. The conversion typically involves catalytic hydrogenation followed by nitrile formation.

Recent Advancements

A significant recent advancement involves the conversion of 5-hydroxymethylfurfural (HMF) to 5-(Hydroxymethyl)furan-2-carbonitrile. Research published in 2023 demonstrates an efficient and safe conversion using hydroxylamine zinc chloride salt (ZnCl₂·2NH₂OH) as a catalyst . This approach represents a more sustainable pathway as HMF can be derived from biomass sources such as cellulose and carbohydrates.

The reaction pathway typically follows:

HMF → Oxime intermediate → 5-(Hydroxymethyl)furan-2-carbonitrile

Chemical Reactivity and Transformations

The dual functionality of 5-(Hydroxymethyl)furan-2-carbonitrile enables diverse chemical transformations, making it valuable in organic synthesis.

Oxidation Reactions

The hydroxymethyl group can undergo oxidation to produce various derivatives:

-

Primary oxidation yields 5-formylfuran-2-carbonitrile

-

Further oxidation produces 5-carboxyfuran-2-carbonitrile

These oxidized products serve as important intermediates in the synthesis of more complex molecules.

Reduction Reactions

The nitrile group can be reduced to form 5-(Aminomethyl)furan-2-carbonitrile. Common reducing agents employed include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation systems. The resulting amine derivative offers additional functionality for further transformations.

Substitution Reactions

The hydroxymethyl group can participate in nucleophilic substitution reactions with various nucleophiles:

-

Alkoxides yield ether derivatives

-

Amines produce amino derivatives

-

Thiols create thioether compounds

These substitution reactions significantly expand the compound's utility in creating diverse molecular structures.

Hydrogen Bonding Interactions

Molecular docking studies have revealed that 5-(Hydroxymethyl)furan-2-carbonitrile forms hydrogen bonds with the catalytic active site cleft of certain enzymes, particularly aldehyde dehydrogenase (PaALDH64) from Pseudomonas aeruginosa. This interaction provides stability between the substrate and enzyme, accelerating catalytic efficiency.

Analytical Methods

Accurate analytical methods are essential for quantifying and characterizing 5-(Hydroxymethyl)furan-2-carbonitrile in various matrices.

High-Performance Liquid Chromatography

HPLC represents the primary analytical technique for this compound. According to SIELC Technologies, 5-(Hydroxymethyl)furan-2-carbonitrile can be analyzed using reverse-phase (RP) HPLC with simple conditions .

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (reverse-phase) |

| Mobile Phase | Acetonitrile/water with phosphoric acid |

| MS-Compatible Alternative | Acetonitrile/water with formic acid |

| Application | Both analytical and preparative separations |

| Scalability | Suitable for isolation of impurities |

| Additional Use | Appropriate for pharmacokinetic studies |

This analytical method offers versatility for both research and quality control applications .

Biological Activity and Applications

5-(Hydroxymethyl)furan-2-carbonitrile demonstrates several biological activities that highlight its potential in pharmaceutical and material science applications.

Anticancer Properties

Research indicates that 5-(Hydroxymethyl)furan-2-carbonitrile exhibits significant anticancer activity against HeLa cell lines. While the exact mechanism of action requires further elucidation, the compound's ability to induce apoptosis in cancer cells suggests potential applications in oncology research.

Enzyme Interactions

The compound has been found to interact with enzymes such as aldehyde dehydrogenase (PaALDH64) from Pseudomonas aeruginosa PC-1. Molecular docking studies reveal that the catalytic active site cleft of these enzymes forms hydrogen bonds with the compound, providing stable interactions that accelerate enzymatic catalytic efficiency.

Industrial Applications

As a furan platform chemical (FPC), 5-(Hydroxymethyl)furan-2-carbonitrile can be economically synthesized from biomass and has diverse applications. It serves as:

-

An intermediate in the synthesis of more complex organic molecules

-

A building block for biologically active compounds

-

A component in the production of specialty polymers and materials

Relationship to Other Furan Derivatives

5-(Hydroxymethyl)furan-2-carbonitrile belongs to a broader family of functionalized furans that have gained attention as renewable platform chemicals. Its structural similarity to 5-hydroxymethylfurfural (HMF) and 5-methyl-2-furonitrile positions it within an important class of compounds derived from biomass resources .

| GHS Pictogram | GHS07 (Warning) |

|---|---|

| Hazard Statements | H302: Harmful if swallowed |

| H312: Harmful in contact with skin | |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H332: Harmful if inhaled | |

| H335: May cause respiratory irritation |

Related Compounds and Derivatives

5-(Hydroxymethyl)furan-2-carbonitrile exists within a family of structurally related compounds with varied applications.

Structural Analogs

Several compounds share structural similarity with 5-(Hydroxymethyl)furan-2-carbonitrile:

| Compound | CAS Number | Key Difference |

|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | 67-47-0 | Contains an aldehyde instead of nitrile group |

| 5-Methyl-2-furonitrile | 13714-86-8 | Contains methyl instead of hydroxymethyl group |

| 5-Formylfuran-2-carbonitrile | Not specified | Oxidized form with aldehyde instead of hydroxymethyl |

| 5-Carboxyfuran-2-carbonitrile | Not specified | Further oxidized form with carboxylic acid group |

These structural variations result in different chemical and biological properties .

Derivatives with Biological Activity

More complex derivatives incorporating the 5-(Hydroxymethyl)furan-2-carbonitrile scaffold have shown biological activity. One notable example is 5-Cyano-furan-2-carboxylic acid (5-hydroxymethyl-2-(4-methyl-piperidin-1-YL)-phenyl)-amide (cFMS-IN-2), which has been documented in pharmaceutical research .

Current Research Trends

Research involving 5-(Hydroxymethyl)furan-2-carbonitrile continues to evolve, with several noteworthy directions.

Sustainable Synthesis

Recent research focuses on developing sustainable, one-pot synthesis methods. The connection to 5-hydroxymethylfurfural (HMF) is particularly significant, as HMF can be produced from renewable C6 sugars through dehydration processes . This approach aligns with green chemistry principles and emphasizes starting from biomass-derived precursors.

Analytical Method Development

Advances in analytical techniques for detecting and quantifying 5-(Hydroxymethyl)furan-2-carbonitrile continue to emerge. The development of simple yet effective HPLC methods facilitates both research and quality control applications .

Structure-Activity Relationship Studies

5-(Hydroxymethyl)furan-2-carbonitrile proves useful in the design and study of structure-activity relationships for enzyme inhibitors . These studies aim to understand how structural modifications affect biological activity, potentially leading to new therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume